molecular formula C9H16Cl3NO2 B13943332 N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide CAS No. 64037-69-0

N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide

Cat. No.: B13943332
CAS No.: 64037-69-0
M. Wt: 276.6 g/mol
InChI Key: QUMOGDHLKCDWQZ-UHFFFAOYSA-N
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Description

N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, trichloroethyl moiety, and an isopropylbutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide typically involves the reaction of 2-isopropylbutyramide with a trichloroacetaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxy group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up with the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The purification of the compound is achieved through techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation and amine-substituted compounds from substitution reactions .

Scientific Research Applications

N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and trichloroethyl moiety play crucial roles in binding to these targets, leading to modulation of their activities. The compound can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Hydroxy-2,2,2-trichloroethyl)-2-isopropylbutyramide
  • N-(alpha-Hydroxy-beta-trichloro)ethyl-4-oxo-5,5-diphenyltetrahydroimidazole

Uniqueness

N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications .

Properties

CAS No.

64037-69-0

Molecular Formula

C9H16Cl3NO2

Molecular Weight

276.6 g/mol

IUPAC Name

2-ethyl-3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide

InChI

InChI=1S/C9H16Cl3NO2/c1-4-6(5(2)3)7(14)13-8(15)9(10,11)12/h5-6,8,15H,4H2,1-3H3,(H,13,14)

InChI Key

QUMOGDHLKCDWQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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